tert-Butyl ethyl(2-oxoethyl)carbamate

Description

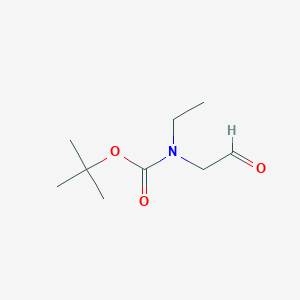

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPPSSYQZOOVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"tert-Butyl ethyl(2-oxoethyl)carbamate" properties and characteristics

An In-Depth Technical Guide to tert-Butyl ethyl(2-oxoethyl)carbamate

Abstract

This compound, also known as N-Boc-2-(ethylamino)acetaldehyde, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Featuring a reactive aldehyde moiety and a nitrogen atom protected by the robust tert-butoxycarbonyl (Boc) group, this molecule serves as a versatile and valuable building block for the construction of complex nitrogen-containing architectures. Its primary utility lies in its application in reductive amination reactions, providing a straightforward and efficient pathway to secondary and tertiary amines, which are core structures in a vast array of pharmaceuticals and biologically active molecules. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and key applications, along with proven experimental protocols and safety considerations for its handling and use in a laboratory setting.

Introduction and Significance

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular scaffolds is paramount. Amine functionalities are ubiquitous in pharmaceuticals, playing critical roles in molecular recognition, solubility, and overall pharmacological activity. This compound (CAS No. 315718-06-0) has emerged as a key synthetic intermediate precisely because it facilitates the controlled introduction of a protected ethylamine fragment.[1]

The molecule's structure is deceptively simple: an acetaldehyde backbone where the C2 position is substituted with an ethylamino group. The nitrogen of this group is protected by a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in organic synthesis.[2] This Boc group imparts stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases, yet can be readily removed under acidic conditions.[3] This strategic protection allows the aldehyde functional group to undergo selective transformations, most notably the formation of new carbon-nitrogen bonds, without interference from the secondary amine.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its successful application. The key identifiers and computed properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-ethyl-N-(2-oxoethyl)carbamate | [1] |

| Synonyms | N-Boc-2-(ethylamino)acetaldehyde, N-Boc-(ethylamino)acetaldehyde | [1] |

| CAS Number | 315718-06-0 | [1][4] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Canonical SMILES | CCN(CC=O)C(=O)OC(C)(C)C | [1] |

| InChIKey | FUPPSSYQZOOVBZ-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis Methodology

The most common and direct route for the preparation of this compound involves the mild oxidation of its corresponding alcohol precursor, tert-Butyl ethyl(2-hydroxyethyl)carbamate (CAS No. 152192-95-5).[5] This transformation is a cornerstone reaction in organic synthesis, and several reagents can be employed. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are often favored for their high efficiency and selectivity in converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

The overall synthetic workflow can be visualized as a two-step process starting from N-ethylethanolamine.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Dess-Martin Oxidation

This protocol describes a representative lab-scale synthesis from the alcohol precursor.

-

Reaction Setup: To a solution of tert-butyl ethyl(2-hydroxyethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium bicarbonate (NaHCO₃, 2.0 eq).

-

Addition of Oxidant: Cool the stirred suspension to 0 °C using an ice bath. Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃ (1:1 ratio). Stir vigorously for 30 minutes until the organic layer becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde is often used directly in the next step or can be purified further by flash column chromatography on silica gel.

Chemical Reactivity and Core Application: Reductive Amination

The synthetic power of this compound stems from the reactivity of its aldehyde functional group. The primary application is in reductive amination , a robust and widely used method for forming C-N bonds.[6] This reaction involves the initial formation of an iminium ion intermediate by condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to yield the final amine product.[7]

The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a particularly effective reagent for this purpose.[8] It is milder than other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) and is selective for the reduction of iminium ions in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.

Caption: General workflow for reductive amination.

Experimental Protocol: General Reductive Amination

This protocol provides a general procedure for coupling the title compound with a primary amine.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate. A mild acid catalyst, such as acetic acid (a few drops), can be added to accelerate this step.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.[8]

-

Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction for completion by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[8]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by flash column chromatography.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is highly characteristic. Key expected signals include: a singlet for the nine protons of the tert-butyl (Boc) group at approximately 1.4-1.5 ppm; multiplets for the ethyl group protons (a quartet around 3.4 ppm and a triplet around 1.1 ppm); a singlet or doublet for the methylene protons adjacent to the aldehyde at approximately 4.1 ppm; and a highly deshielded signal for the aldehydic proton, typically appearing as a singlet or triplet between 9.5 and 9.7 ppm.[9][10]

-

¹³C NMR: The carbon spectrum will show a characteristic peak for the carbonyl of the carbamate group around 155 ppm, the quaternary carbon of the Boc group around 80 ppm, and the aldehydic carbon downfield around 200 ppm.[9][11]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbamate carbonyl (C=O) stretch around 1690-1710 cm⁻¹ and another strong band for the aldehyde carbonyl stretch around 1720-1740 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.[10][11]

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when handling this compound. While specific toxicity data for this compound is limited, data from structurally related aldehydes and carbamates indicate potential hazards.

-

Hazard Identification: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong acids.[12][13]

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its combination of a reactive aldehyde and a stable, yet readily cleavable, Boc-protected amine makes it an ideal reagent for constructing complex amine-containing molecules via reductive amination. The straightforward synthetic access and predictable reactivity of this compound ensure its continued importance for researchers and scientists in the fields of organic synthesis and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. [Link]

-

DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert -. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

Pharmaffiliates. tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]

-

PubChem. tert-Butyl ethyl(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

-

ChemRxiv. Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Wikipedia. Carbamate. [Link]

-

CAS Common Chemistry. Butanoic acid, 3-methyl-, ammonium salt (1:1). [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

- Google Patents.

-

SciSpace. A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. [Link]

-

AbacipharmTech. This compound. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

- 1. This compound | C9H17NO3 | CID 18354425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. tert-Butyl ethyl(2-hydroxyethyl)carbamate | C9H19NO3 | CID 14925142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of tert-Butyl ethyl(2-oxoethyl)carbamate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl ethyl(2-oxoethyl)carbamate, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The interpretation of this data is supported by a comparative analysis with the known spectral data of the closely related analogue, tert-butyl N-(2-oxoethyl)carbamate. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of N-Boc protected amino aldehydes.

Introduction

This compound (IUPAC name: tert-butyl N-ethyl-N-(2-oxoethyl)carbamate) is a bifunctional organic molecule featuring a tert-butoxycarbonyl (Boc) protected amine, an ethyl group, and an aldehyde functionality.[1] The Boc protecting group is crucial in multi-step organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing molecules, due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The aldehyde group provides a reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

Accurate structural elucidation and purity assessment of such intermediates are paramount for the successful outcome of a synthetic sequence. Spectroscopic techniques, namely NMR, IR, and MS, are indispensable tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Functional Groups

The molecular structure of this compound is fundamental to understanding its spectroscopic properties.

Molecular Formula: C₉H₁₇NO₃[1]

Molecular Weight: 187.24 g/mol [1]

Key Functional Groups:

-

Carbamate: Characterized by the N-C(=O)O linkage.

-

tert-Butyl group: A bulky alkyl group providing steric hindrance and characteristic NMR signals.

-

Ethyl group: An alkyl substituent on the nitrogen atom.

-

Aldehyde: A terminal carbonyl group (C=O) bonded to a hydrogen atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.6 | Singlet (s) | 1H | -CH O | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~4.1 | Singlet (s) | 2H | -NCH ₂CHO | These methylene protons are adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift. |

| ~3.3 | Quartet (q) | 2H | -N-CH ₂CH₃ | The methylene protons of the ethyl group are coupled to the adjacent methyl protons, resulting in a quartet. They are deshielded by the adjacent nitrogen atom. |

| ~1.4 | Singlet (s) | 9H | -OC(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a strong singlet signal in the upfield region. |

| ~1.1 | Triplet (t) | 3H | -N-CH₂CH ₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. |

graph "1H_NMR_Coupling" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontsize=10, color="#5F6368"];H_aldehyde [label="CHO (~9.6 ppm, s)"]; H_alpha [label="NCH₂ (~4.1 ppm, s)"]; H_ethyl_CH2 [label="NCH₂CH₃ (~3.3 ppm, q)"]; H_ethyl_CH3 [label="NCH₂CH₃ (~1.1 ppm, t)"]; H_boc [label="C(CH₃)₃ (~1.4 ppm, s)"];

H_ethyl_CH2 -> H_ethyl_CH3 [label=" J-coupling", dir=both]; }

Caption: Predicted ¹H NMR spin-spin coupling for the ethyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 | C =O (Aldehyde) | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. |

| ~155 | C =O (Carbamate) | The carbamate carbonyl carbon is also deshielded, but typically less so than an aldehyde or ketone. |

| ~80 | -OC (CH₃)₃ | The quaternary carbon of the tert-butyl group is shielded by the three methyl groups but deshielded by the attached oxygen. |

| ~55 | -NC H₂CHO | This methylene carbon is deshielded by both the adjacent nitrogen and the aldehyde group. |

| ~45 | -N-C H₂CH₃ | The methylene carbon of the ethyl group is deshielded by the nitrogen atom. |

| ~28 | -OC( C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the upfield region. |

| ~14 | -N-CH₂C H₃ | The methyl carbon of the ethyl group is in a typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): For a liquid sample, a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount is pressed firmly against the crystal.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 2980-2960 | C-H stretch | Aliphatic (tert-butyl, ethyl) | Strong |

| ~2820 and ~2720 | C-H stretch | Aldehyde (Fermi resonance) | Medium, two bands |

| ~1730 | C=O stretch | Aldehyde | Strong |

| ~1690 | C=O stretch | Carbamate | Strong |

| 1470-1450 | C-H bend | Aliphatic | Medium |

| 1390 and 1365 | C-H bend | tert-Butyl (doublet) | Medium |

| 1250-1150 | C-O stretch | Carbamate | Strong |

| 1100-1000 | C-N stretch | Carbamate | Medium |

The presence of two strong carbonyl stretching frequencies is a key diagnostic feature of this molecule. The aldehyde C=O stretch is typically at a higher frequency than the carbamate C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for this type of molecule and would likely result in a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data (ESI-MS)

Molecular Ion:

-

[M+H]⁺: m/z = 188.12

-

[M+Na]⁺: m/z = 210.10

Key Fragmentation Pathways: The fragmentation of this compound is expected to be dominated by the loss of the labile tert-butyl group and cleavage adjacent to the carbonyl groups.

Caption: Predicted major fragmentation pathways in ESI-MS.

A prominent fragment at m/z = 57, corresponding to the tert-butyl cation, is a characteristic feature in the mass spectra of Boc-protected compounds. Another significant fragmentation would be the loss of isobutylene (56 Da) from the molecular ion to give a fragment at m/z = 132. Cleavage of the N-C(O) bond could lead to a fragment corresponding to the ethylaminoacetaldehyde cation at m/z = 86.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed and reliable framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for an unambiguous confirmation of its structure. The key diagnostic features include the characteristic signals of the Boc and ethyl groups in the NMR spectra, the two distinct carbonyl stretches in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for scientists working with this and related N-Boc protected amino aldehydes, ensuring the integrity and quality of these important synthetic intermediates.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to tert-Butyl ethyl(2-oxoethyl)carbamate (CAS 315718-06-0)

A Keystone Building Block for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ethyl(2-oxoethyl)carbamate (CAS 315718-06-0), a bifunctional organic building block of significant interest to researchers, scientists, and professionals in drug development. Possessing both a masked amine in the form of a tert-butyloxycarbonyl (Boc) carbamate and a reactive aldehyde, this molecule offers a unique handle for asymmetric synthesis and the construction of complex nitrogen-containing heterocycles. This document delves into its chemical and physical properties, provides detailed, field-proven protocols for its synthesis and purification, and explores its applications as a critical intermediate in the synthesis of therapeutic agents. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring technical accuracy and practical utility.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern medicinal chemistry, the efficient and controlled synthesis of complex molecular architectures is paramount. Bifunctional building blocks, such as this compound, are indispensable tools in this endeavor. The strategic placement of two distinct functional groups—a protected amine and an aldehyde—within a single molecule allows for sequential and selective chemical transformations.

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group, prized for its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This allows for the unmasking of the amine at a desired stage of a synthetic sequence. The aldehyde functionality, on the other hand, is a versatile electrophile, participating in a myriad of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, aldol reactions, and Wittig reactions. The combination of these two functionalities in this compound makes it a valuable precursor for the synthesis of substituted amines, amino alcohols, and heterocyclic systems that are prevalent in many pharmaceutical agents.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 315718-06-0 | [2] |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| IUPAC Name | tert-butyl N-ethyl-N-(2-oxoethyl)carbamate | [2] |

| Synonyms | N-Boc-(ethylamino)acetaldehyde, N-Boc-2-(ethylamino)acetaldehyde | [2] |

| Appearance | Not specified (likely an oil) | Inferred |

| Boiling Point | Not specified | |

| Density | Not specified |

Synthesis of this compound: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound involves a two-step sequence starting from N-ethylethanolamine:

-

N-Boc Protection: The secondary amine of N-ethylethanolamine is protected with a tert-butyloxycarbonyl (Boc) group to yield the intermediate, tert-butyl ethyl(2-hydroxyethyl)carbamate.

-

Oxidation: The primary alcohol of the Boc-protected intermediate is then selectively oxidized to the corresponding aldehyde.

This sequence is depicted in the workflow below:

Caption: Synthetic workflow for this compound.

Step 1: N-Boc Protection of N-Ethylethanolamine

The protection of the secondary amine is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective method.

Experimental Protocol:

-

To a solution of N-ethylethanolamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and dioxane) at 0 °C, add a base such as triethylamine or sodium bicarbonate (1.1-1.5 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl ethyl(2-hydroxyethyl)carbamate.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Oxidation to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid requires the use of mild oxidizing agents.[3] Several methods are suitable for this transformation, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being two of the most reliable and widely used.[4][5][6]

Causality in Method Selection:

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[7][8] It is known for its high yields and compatibility with a wide range of functional groups. The low temperature is crucial to prevent side reactions and decomposition of the activated DMSO reagent. A significant drawback is the production of the malodorous byproduct, dimethyl sulfide.[9]

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane at room temperature.[5][10] It offers the advantages of mild reaction conditions, a simple workup, and avoidance of unpleasant odors. However, the reagent is potentially explosive and should be handled with care.[11]

The choice between these methods often depends on the scale of the reaction, the available equipment (for low-temperature reactions), and safety considerations. For its high reliability and well-documented procedures, the Swern oxidation is detailed below.

Experimental Protocol (Swern Oxidation): [12]

-

To a solution of oxalyl chloride (1.3 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78 °C. Stir the mixture for 20 minutes.

-

Add a solution of tert-butyl ethyl(2-hydroxyethyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 2 hours at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Allow the mixture to stir at -78 °C for 10 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Quench the reaction by adding a mixture of methanol and water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often used in the next step without further purification.

Caption: Simplified mechanism of the Swern oxidation.

Analytical Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (singlet or triplet, δ 9.5-9.8 ppm)- Methylene protons adjacent to the aldehyde (singlet or doublet, δ ~4.0 ppm)- Methylene protons of the ethyl group (quartet, δ ~3.3 ppm)- Methyl protons of the ethyl group (triplet, δ ~1.1 ppm)- tert-Butyl protons (singlet, δ ~1.4 ppm) |

| ¹³C NMR | - Aldehyde carbonyl carbon (δ ~200 ppm)- Carbamate carbonyl carbon (δ ~155 ppm)- Quaternary carbon of the tert-butyl group (δ ~80 ppm)- Methylene carbon adjacent to the aldehyde (δ ~55-60 ppm)- Methylene carbon of the ethyl group (δ ~40-45 ppm)- Methyl carbon of the ethyl group (δ ~13-15 ppm)- Methyl carbons of the tert-butyl group (δ ~28 ppm) |

| IR Spectroscopy | - Strong C=O stretch (aldehyde) around 1720-1740 cm⁻¹- Strong C=O stretch (carbamate) around 1680-1700 cm⁻¹- C-H stretch (aldehyde) around 2720 and 2820 cm⁻¹- C-N stretch around 1160-1250 cm⁻¹ |

| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 188.1281 |

Note: The above data are predictive. For definitive characterization, comparison with an authenticated reference standard is required.

Applications in Drug Development

The utility of this compound lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. The aldehyde group can be readily transformed into various other functionalities, and the Boc-protected amine can be deprotected to reveal a primary or secondary amine for further coupling reactions.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not widely published, its structural motif is found in intermediates for various therapeutic areas. For instance, N-Boc protected amino aldehydes are key precursors for:

-

Synthesis of Peptidomimetics: The aldehyde can undergo reductive amination with amino acids or peptides to form novel peptide backbone structures with improved stability and bioavailability.

-

Construction of Heterocyclic Scaffolds: Intramolecular cyclization reactions following further functionalization of the aldehyde can lead to the formation of piperidines, pyrrolidines, and other nitrogen-containing heterocycles that are common cores of bioactive molecules.

-

Asymmetric Synthesis: The aldehyde can be used in stereoselective additions to create chiral centers, which are crucial for the biological activity of many drugs.

A related compound, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, has been used in the synthesis of the anti-epileptic drug Lacosamide, highlighting the importance of Boc-protected amino functionalized building blocks in pharmaceutical synthesis.[13]

Safety and Handling

According to the Safety Data Sheet for this compound (CAS 315718-06-0), this compound is classified with the hazard statement H360Df, indicating that it may damage the unborn child and is suspected of damaging fertility.[14] Therefore, it must be handled with extreme caution.

Precautionary Measures: [14]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet for detailed first-aid measures.[14]

Conclusion

This compound is a valuable and versatile bifunctional building block for organic synthesis, particularly in the field of drug discovery and development. Its combination of a stable, yet readily cleavable, Boc-protected amine and a reactive aldehyde functionality provides chemists with a powerful tool for the construction of complex nitrogen-containing molecules. The synthetic protocols outlined in this guide, particularly the Swern oxidation, offer a reliable pathway to access this important intermediate. Adherence to strict safety protocols is imperative when handling this compound due to its potential reproductive toxicity. As the demand for novel and complex therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry.

References

- Shanghai Fuxin Pharmaceutical Co., Ltd. (n.d.). SAFETY DATA SHEET - N-Boc-(ethylamino)acetaldehyde.

-

PubChem. (n.d.). tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Supporting Information. (n.d.). Tert-butyl (2-hydroxyethyl)carbamate.

-

Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- SYNTHEX Organics. (n.d.). SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin Periodinane (DMP) oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (2-amino-2-oxoethyl)(methyl)carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Scribd. (n.d.). Learn More About Swern Oxidation. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- DC Fine Chemicals. (n.d.). Safety Data Sheet.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from a publicly available research article.

-

PubMed. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Retrieved from [Link]

-

YouTube. (2014). Oxidation of Alcohols to Aldehydes, Ketones or Acids in Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. This compound | C9H17NO3 | CID 18354425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. N-Boc-(ethylamino)acetaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. PubChemLite - Tert-butyl n-(2-oxoethyl)carbamate (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 14. leap.epa.ie [leap.epa.ie]

A Guide to the Chemical Stability and Storage of Boc-glycinal

Introduction: The Dual Nature of Boc-glycinal

N-tert-butoxycarbonyl-glycinal, commonly referred to as Boc-glycinal, is a pivotal building block in contemporary organic synthesis, particularly in the construction of peptide aldehydes and other complex molecular architectures. As an N-protected amino aldehyde, it offers the unique combination of a stable, acid-labile Boc protecting group with a highly reactive aldehyde functionality. This dual nature, while synthetically advantageous, presents significant challenges regarding its chemical stability and long-term storage. Unlike its carboxylic acid counterpart, Boc-glycine, which is a stable crystalline solid, Boc-glycinal is susceptible to several degradation pathways that can compromise its purity and reactivity.

This technical guide provides an in-depth analysis of the chemical stability of Boc-glycinal, delineates its primary degradation mechanisms, and offers field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the integrity of their starting materials and the successful outcome of their synthetic endeavors.

I. The Intrinsic Instability of α-Amino Aldehydes

The core of Boc-glycinal's instability lies in the inherent reactivity of the α-amino aldehyde moiety. The presence of an aldehyde group directly attached to a carbon bearing a protected amino group makes the molecule susceptible to several degradation pathways. It is a well-documented phenomenon that N-protected α-amino aldehydes exhibit both thermal and chromatographic instability. This inherent reactivity necessitates careful handling and storage protocols to mitigate degradation.

II. Primary Degradation Pathways of Boc-glycinal

There are three primary degradation pathways that affect the purity and stability of Boc-glycinal over time: oxidation, self-condensation (polymerization), and racemization (though less of a concern for the achiral glycinal, it is a major issue for other α-amino aldehydes).

A. Oxidation to Boc-glycine

The aldehyde functional group in Boc-glycinal is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid, Boc-glycine. This process can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.

Mechanism of Oxidation: The oxidation of an aldehyde to a carboxylic acid can proceed through a radical mechanism, especially in the presence of oxygen. The aldehyde C-H bond is relatively weak and can be abstracted, leading to the formation of a carbonyl radical. This radical can then react with oxygen to form a peroxyacyl radical, which can ultimately lead to the carboxylic acid.

Caption: Oxidation pathway of Boc-glycinal to Boc-glycine.

The presence of Boc-glycine as an impurity can interfere with subsequent reactions, particularly those that are sensitive to acidic conditions or where the carboxylic acid can participate in unwanted side reactions.

B. Self-Condensation and Polymerization

Amino aldehydes, in general, are prone to self-condensation reactions. For Boc-glycinal, this can lead to the formation of dimers, trimers, and higher-order oligomers or polymers. This process is often catalyzed by trace amounts of acid or base.

Mechanism of Self-Condensation: The self-condensation can proceed through an aldol-type reaction where the enolate of one Boc-glycinal molecule attacks the carbonyl group of another. Subsequent dehydration can lead to the formation of unsaturated adducts. The presence of the Boc-protecting group may sterically hinder this process to some extent compared to free amino aldehydes, but it does not eliminate the risk.

Caption: Self-condensation pathway of Boc-glycinal.

Polymeric impurities are often insoluble and can be difficult to remove, leading to lower yields and purification challenges in subsequent synthetic steps.

C. Racemization of α-Chiral Amino Aldehydes

While Boc-glycinal itself is achiral, it is crucial for researchers working with other N-protected α-amino aldehydes to be aware of the significant risk of racemization. The α-proton is acidic and can be abstracted under basic conditions to form a planar enolate intermediate, leading to a loss of stereochemical integrity. Even neutral or mildly acidic conditions can sometimes promote racemization, especially during prolonged storage or chromatography.

Caption: Racemization mechanism for chiral α-amino aldehydes.

III. Recommended Storage and Handling Protocols

Given the inherent instability of Boc-glycinal, strict adherence to proper storage and handling protocols is paramount to preserving its chemical integrity.

A. Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Significantly slows down the rates of oxidation, self-condensation, and other degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Container | Amber glass vial with a tightly sealed cap | Protects from light, which can catalyze oxidation, and prevents moisture ingress. |

| Moisture | Store in a desiccator, even when frozen | Moisture can facilitate hydrolytic and other degradation pathways. |

Note: The recommended storage temperature for N-Boc-2-aminoacetaldehyde (Boc-glycinal) by some suppliers is -20°C.

B. Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: When weighing or handling the compound, do so under a blanket of inert gas (argon or nitrogen) if possible, especially for larger quantities or if the compound will be exposed to the atmosphere for an extended period.

-

Minimize Exposure: Weigh out the required amount of Boc-glycinal quickly and reseal the container tightly. Return the main stock to the recommended storage conditions promptly.

-

Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing impurities that could catalyze degradation.

-

Solution Stability: Boc-glycinal is expected to be less stable in solution. If a stock solution is prepared, it should be used immediately. Long-term storage of Boc-glycinal in solution is not recommended.

IV. Purity Assessment and Quality Control

Regular assessment of the purity of Boc-glycinal is crucial, especially for material that has been stored for an extended period.

A. Analytical Techniques

| Technique | Purpose | Expected Observations for Degraded Sample |

| ¹H NMR Spectroscopy | Structural confirmation and detection of major impurities. | Appearance of a carboxylic acid proton signal for Boc-glycine; complex multiplets in the aldehyde and aliphatic regions for oligomers. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and separation of impurities. | Emergence of new peaks corresponding to Boc-glycine and other degradation products. A broadening of the main peak may indicate the presence of oligomers. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of degradation products. | Detection of ions corresponding to the molecular weight of Boc-glycine and oligomeric species. |

B. Synthesis and Potential Impurities

Boc-glycinal is typically synthesized by the oxidation of N-Boc-glycinol. A common and mild oxidizing agent used for this transformation is Dess-Martin periodinane. Incomplete oxidation can leave residual Boc-glycinol in the final product. Over-oxidation, though less common with Dess-Martin periodinane, could lead to the formation of Boc-glycine.

V. Conclusion

Boc-glycinal is a valuable and reactive building block in organic synthesis. However, its utility is directly linked to its purity, which can be compromised by its inherent instability. A thorough understanding of its primary degradation pathways—oxidation, self-condensation, and the potential for racemization in its chiral analogs—is essential for its effective use. By implementing stringent storage and handling protocols, including low-temperature storage under an inert atmosphere and minimizing exposure to air and moisture, researchers can significantly extend the shelf-life and preserve the integrity of Boc-glycinal. Regular purity assessment using standard analytical techniques is a critical component of quality control and ensures the reliability of synthetic outcomes.

References

- Aron, et al. (2021).

- Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. Polymer Chemistry (RSC Publishing).

- A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. (2025). Benchchem.

- Synthesis of Boc-Gly. PrepChem.com.

- Boc-glycine. Chem-Impex.

- Enantiomerically Pure α-Amino Aldehydes

- Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. (2023). ACS Omega.

- Scheeff, S. (2025). Deracemisation lead to enriched alpha Amino Aldehydes.

- How can BOC-glycine be synthesized effectively?. FAQ - Guidechem.

- Technical Support Center: Purification of Boc-Glycine Deriv

- Pugniere, M., San Juan, C., & Previero, A. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters, 7(1), 31-36.

- 89711-08-0|N-Boc-2-aminoacetaldehyde|BLD Pharm. BLD Pharm.

- Process for the racemization of α-amino acids. (2016).

- Preparation method of Boc-glycine. (2014).

- N-BOC-2-AMINOACETALDEHYDE 95%. SLS.

- An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central.

- Configurational Stability of N-Protected a-Amino Aldehydes. (1985). American Chemical Society.

- Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry.

- N-Boc-2-aminoacetaldehyde 95 89711-08-0. Sigma-Aldrich.

- BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences Amino Acid.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.

- Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich.

- Aminoaldehydes and aminoketones. Wikipedia.

- Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich.

- Boc-Glycine (N-tert-Butoxycarbonyl-2-aminoacetic acid). MedchemExpress.com.

- Handling and Storage Guidelines for Peptides. Bachem.

- Handling and Storage Instructions Standard Peptides. Thermo Fisher Scientific.

- Storage and Handling Synthetic Peptides. Sigma-Aldrich.

- Boc-Glycine, 5 g. Carl ROTH.

- Amino Aldehydes. BOC Sciences.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Amino Acid Degradations Produced by Lipid Oxidation Products. (2016).

- Optically active N-protected .alpha.-amino aldehydes in organic synthesis.

- Amino Acid Degradations Produced by Lipid Oxid

- N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. PubChem.

- Boc-glycine N,O-dimethylhydroxamide. Chem-Impex.

- Boc-Gly-OH [4530-20-5]. Aapptec Peptides.

- Surface electrochemistry of the oxidation of glycine at Pt. (2025).

The Strategic Utility of tert-Butyl ethyl(2-oxoethyl)carbamate in Modern Organic Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Aldehyde Surrogate in Complex Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic deployment of multifunctional building blocks is paramount to achieving molecular complexity with efficiency and precision. Among these, tert-Butyl ethyl(2-oxoethyl)carbamate, also known as N-Boc-N-ethylaminoacetaldehyde, has emerged as a cornerstone reagent. Its unique structural attributes—a reactive aldehyde functionality masked by a stable Boc-protecting group on a secondary amine—offer chemists a powerful tool for the controlled introduction of a two-carbon nitrogen-containing fragment.

This guide provides an in-depth exploration of the synthesis and application of this compound, moving beyond a mere recitation of protocols to elucidate the underlying mechanistic principles and strategic considerations that inform its use. We will delve into its pivotal role in key transformations such as reductive amination, the Pictet-Spengler reaction, and aza-Michael additions, offering field-proven insights for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | tert-butyl N-ethyl-N-(2-oxoethyl)carbamate |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 315718-06-0 |

| Appearance | Not specified; likely an oil or low-melting solid |

| Solubility | Soluble in common organic solvents |

Synthesis of the Building Block: A Robust and Scalable Protocol

The reliable synthesis of this compound is a critical first step for its application. A common and efficient method involves the oxidation of the corresponding alcohol, tert-butyl ethyl(2-hydroxyethyl)carbamate. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is a preferred method due to its mild conditions and high yields.[2]

Experimental Protocol: Swern Oxidation for the Preparation of this compound[2]

This protocol describes the synthesis of the title compound from its alcohol precursor.

Diagram 1: Synthesis of this compound via Swern Oxidation

Caption: Workflow for the synthesis of the title compound.

Table 2: Reagents for the Synthesis of this compound [2]

| Reagent | Molar Equivalent | Notes |

| Oxalyl Chloride (2M in CH₂Cl₂) | 1.3 eq | The electrophilic activator. |

| Dimethyl Sulfoxide (DMSO) | 2.3 eq | The oxidant. |

| tert-Butyl ethyl(2-hydroxyethyl)carbamate | 1.0 eq | The starting material. |

| Triethylamine | 5.0 eq | A non-nucleophilic base to facilitate the final elimination. |

Step-by-Step Methodology:

-

To a solution of oxalyl chloride (1.3 eq) in dichloromethane at -78 °C, a solution of DMSO (2.3 eq) in dichloromethane is added slowly.

-

The mixture is stirred at -78 °C for 20 minutes, during which time the electrophilic species, the Eschenmoser's salt, is formed.

-

A solution of tert-butyl ethyl(2-hydroxyethyl)carbamate (1.0 eq) in dichloromethane is then added slowly to the reaction mixture.

-

The reaction is stirred at -78 °C for 2 hours.

-

Triethylamine (5.0 eq) is added, and the mixture is stirred for an additional 10 minutes at -78 °C, followed by 30 minutes at 0 °C.

-

The reaction is quenched with a mixture of methanol and water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate, water, and brine, then dried over magnesium sulfate.

-

Removal of the solvent under reduced pressure yields the crude product, which can be used directly in subsequent steps.

Key Applications in Organic Synthesis

The strategic value of this compound lies in its ability to participate in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions. The Boc-protecting group provides stability and allows for the unmasking of the secondary amine at a later synthetic stage, offering a layer of synthetic flexibility.

Reductive Amination: A Gateway to Substituted Ethylamines

Reductive amination is a cornerstone transformation for the synthesis of amines. This compound serves as an excellent electrophile for the formation of a diverse array of substituted N-Boc-N-ethyl-diamines. The in situ formation of an iminium ion, followed by reduction with a mild hydride source like sodium triacetoxyborohydride (STAB), is a highly efficient and chemoselective process.[3]

Diagram 2: General Mechanism of Reductive Amination

Caption: The key steps in a reductive amination reaction.

This protocol provides a general and robust method for the reductive amination of this compound.

Table 3: Reagents for Reductive Amination

| Reagent | Molar Equivalent | Rationale |

| This compound | 1.0 eq | The electrophilic aldehyde component. |

| Primary Amine | 1.0 - 1.2 eq | The nucleophile. A slight excess can drive imine formation. |

| Sodium Triacetoxyborohydride (STAB) | 1.3 - 1.5 eq | A mild and selective reducing agent, tolerant of many functional groups. |

| Dichloromethane (DCM) | - | A common aprotic solvent for this transformation. |

Step-by-Step Methodology:

-

To a solution of the primary amine (1.0 - 1.2 eq) in dichloromethane, add this compound (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

The Pictet-Spengler Reaction: Constructing Tetrahydro-β-carboline Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[4] This latter scaffold is a privileged structure in a multitude of natural products and pharmaceutically active compounds. This compound is an ideal aldehyde component for this reaction, leading to the formation of N-Boc-N-ethyl substituted tetrahydro-β-carbolines.

Diagram 3: The Pictet-Spengler Reaction Mechanism

Caption: Key intermediates in the Pictet-Spengler reaction.

The choice of acid catalyst is critical in the Pictet-Spengler reaction. While strong Brønsted acids like hydrochloric acid or trifluoroacetic acid (TFA) are traditionally used, the reaction can also be promoted by Lewis acids.[4][5] The driving force is the formation of a highly electrophilic iminium ion from the initially formed imine. The electron-rich indole nucleus of the tryptamine then acts as the nucleophile in an intramolecular electrophilic aromatic substitution to close the ring.[4]

Table 4: Reagents for the Pictet-Spengler Reaction

| Reagent | Molar Equivalent | Rationale |

| Tryptamine | 1.0 eq | The β-arylethylamine nucleophile. |

| This compound | 1.1 eq | A slight excess ensures complete consumption of the tryptamine. |

| Trifluoroacetic Acid (TFA) | Catalytic to stoichiometric | A strong acid to promote iminium ion formation and cyclization. |

| Dichloromethane (DCM) | - | An aprotic solvent to facilitate the reaction. |

Step-by-Step Methodology:

-

Dissolve tryptamine (1.0 eq) and this compound (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (catalytic to 1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography.

Aza-Michael Addition: Formation of β-Amino Carbonyl Compounds

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction.[6] While this compound is not a direct participant in this reaction, it is a crucial precursor to substrates for aza-Michael additions. For instance, the aldehyde can undergo a Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated ester, which is then a prime candidate for an aza-Michael addition.

Diagram 4: Aza-Michael Addition Workflow

Caption: A two-step sequence to β-amino esters.

The aza-Michael addition can be catalyzed by both Brønsted and Lewis acids, as well as bases.[7] For the addition of amines to α,β-unsaturated esters, a variety of catalysts have been employed, including copper salts and ceric ammonium nitrate, which can facilitate the reaction even in aqueous media.[7][8]

Table 5: Reagents for a Catalyzed Aza-Michael Addition

| Reagent | Molar Equivalent | Rationale |

| α,β-Unsaturated Ester | 1.0 eq | The Michael acceptor. |

| Amine | 1.0 - 1.2 eq | The Michael donor. |

| Catalyst (e.g., CAN) | 3 mol% | To activate the Michael acceptor. |

| Solvent (e.g., Water) | - | A green and efficient medium for the reaction. |

Step-by-Step Methodology:

-

To a solution of the α,β-unsaturated ester (1.0 eq) in water, add the amine (1.0 - 1.2 eq).

-

Add a catalytic amount of ceric ammonium nitrate (3 mol%).

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography as needed.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its ability to act as a stable yet reactive aldehyde surrogate allows for the controlled and efficient introduction of a key synthetic fragment into complex molecules. The applications in reductive amination, the Pictet-Spengler reaction, and as a precursor for aza-Michael additions underscore its broad utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important reagent in their pursuit of novel and impactful chemical entities.

References

- Varala, R., Sreelatha, N., & Adapa, S. R. (2006).

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Sathyamoorthi, S., Joshi, H., Nirpal, A., Paul, D., Kelley, S., & Mague, J. (2023). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. ChemRxiv.

- Talukdar, B., & Deka, M. J. (2021). Aza-Michael addition of amines to α,β-unsaturated carbonyl/nitrile compounds using water hyacinth ash as a green and reusable catalyst.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.

-

(n.d.). N-Boc-2-aminoacetaldehyde 95%. Amerigo Scientific. Retrieved from [Link]

-

(n.d.). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. Retrieved from [Link]

- Kumar, A., & Agarwal, S. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Tetrahedron Letters, 54(30), 3953-3956.

- Nabilah, N. A. N., et al. (2021). A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. Malaysian Journal of Analytical Sciences, 25(5), 705-715.

- Del O, V., & Lavilla, R. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(19), 3521.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

-

(n.d.). tert-Butyl (2-aminoethyl)carbamate. Organic Syntheses. Retrieved from [Link]

-

(n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. Retrieved from [Link]

-

(n.d.). This compound. PubChem. Retrieved from [Link]

- (n.d.). Synthesis of tert-butyl 2-(methylamino)ethylcarbamate. Google Patents.

-

(n.d.). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Hayashi, Y., et al. (2008). Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases.

-

(n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. Retrieved from [Link]

-

(n.d.). Proposed reaction pathways accounting for the formation of byproducts... ResearchGate. Retrieved from [Link]

-

(n.d.). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link]

Sources

- 1. This compound | C9H17NO3 | CID 18354425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-(ethylamino)acetaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Boc-2-氨基乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

The Aldehyde Group in N-Boc-2-aminoacetaldehyde: A Comprehensive Technical Guide to its Reactivity

Abstract

N-Boc-2-aminoacetaldehyde is a pivotal bifunctional building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules relevant to pharmaceutical and materials science. The strategic presence of a tert-butyloxycarbonyl (Boc) protected amine at the α-position profoundly influences the reactivity of the aldehyde moiety. This guide provides an in-depth exploration of the aldehyde's reactivity profile, offering field-proven insights and detailed experimental protocols for key transformations. We will delve into the causality behind experimental choices for reactions such as reductive amination, olefination reactions including the Wittig and Horner-Wadsworth-Emmons reactions, and carbon-carbon bond-forming reactions like the Aldol condensation. Furthermore, this guide will touch upon its application in more complex transformations such as the Pictet-Spengler and Ugi reactions, providing researchers, scientists, and drug development professionals with a comprehensive resource to effectively utilize this versatile reagent.

Introduction: The Unique Profile of N-Boc-2-aminoacetaldehyde

N-Boc-2-aminoacetaldehyde, also known as tert-butyl N-(2-oxoethyl)carbamate, is a valuable synthetic intermediate due to the orthogonal reactivity of its two functional groups. The Boc group, being stable under a wide range of non-acidic conditions, allows for selective reactions at the aldehyde center.[1][2] This stability is crucial for preventing unwanted side reactions, such as self-condensation or polymerization, which can be prevalent with unprotected amino aldehydes. The electron-withdrawing nature of the Boc-protected amino group can also subtly modulate the electrophilicity of the aldehyde carbonyl, influencing its reactivity in various transformations.

This guide will systematically dissect the reactivity of the aldehyde group, providing not just procedural steps, but also the underlying mechanistic principles and practical considerations essential for successful and reproducible synthetic outcomes.

Stability and Handling: Foundational Knowledge for Success

Before delving into its reactivity, it is paramount to understand the stability and proper handling of N-Boc-2-aminoacetaldehyde.

-

Inherent Reactivity and Storage: As a highly reactive aldehyde, it is susceptible to oxidation and polymerization.[3] It is typically stored at low temperatures (-20°C) under an inert atmosphere to minimize degradation.[4]

-

Stability to Reaction Conditions: The N-Boc group is stable to basic and nucleophilic conditions, a key feature that allows for a wide range of transformations at the aldehyde center.[5] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), a property often exploited in subsequent synthetic steps.[5] Thermal deprotection is also possible at elevated temperatures.[6]

Key Reactions of the Aldehyde Group

The aldehyde functionality of N-Boc-2-aminoacetaldehyde serves as a versatile handle for a multitude of chemical transformations. This section will provide a detailed examination of the most critical reactions, complete with mechanistic insights and actionable protocols.

Reductive Amination: Forging C-N Bonds

Reductive amination is a cornerstone reaction for the synthesis of secondary and tertiary amines.[7] With N-Boc-2-aminoacetaldehyde, this reaction allows for the introduction of a protected aminoethyl group onto a primary or secondary amine.

Causality of Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. A mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting aldehyde is required. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance for a wide range of functional groups.[8] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent hydrolysis of the reducing agent.[8] The addition of a non-nucleophilic base, such as triethylamine (Et3N), is often necessary to neutralize any amine salts and to facilitate imine formation.[9]

Experimental Protocol: Reductive Amination with a Primary Amine [9]

-

Imine Formation: To a solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add N-Boc-2-aminoacetaldehyde (1.0 equiv). Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[10]

Table 1: Representative Reductive Amination Conditions

| Amine Substrate | Reducing Agent | Solvent | Base (equiv) | Typical Yield (%) | Reference |

| Benzylamine | NaBH(OAc)3 | DCM | Et3N (2.5) | 85-95 | [9] |

| Aniline | NaBH(OAc)3 | DCE | - | 70-80 | [9] |

| Methyl alaninate | NaCNBH3 | MeOH | Acetic Acid | 80-90 | General Protocol |

Diagram 1: Reductive Amination Workflow

Caption: Workflow for the two-step, one-pot reductive amination.

Olefination Reactions: Crafting C=C Bonds

The aldehyde group of N-Boc-2-aminoacetaldehyde readily undergoes olefination reactions, providing access to valuable α,β-unsaturated amino acid derivatives.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.[2] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[2]

Causality of Experimental Choices: For the synthesis of α,β-unsaturated esters, a stabilized ylide such as (carboethoxymethylene)triphenylphosphorane is employed. The reaction is often performed in an aprotic solvent like tetrahydrofuran (THF) or DCM. The choice of base for generating the ylide from its corresponding phosphonium salt is crucial; for stabilized ylides, milder bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) are required.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide [11]

-

Ylide Generation: To a suspension of (carboethoxymethyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.2 M), add a suitable base (e.g., NaH, 1.1 equiv) at 0 °C under an inert atmosphere. Stir the mixture at room temperature for 1 hour.

-

Aldehyde Addition: Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-2-aminoacetaldehyde (1.0 equiv) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by silica gel column chromatography to afford the (E)-α,β-unsaturated ester.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions.[12] It offers several advantages, including generally higher yields of (E)-alkenes and easier removal of the phosphate byproduct.[12]

Causality of Experimental Choices: The HWE reaction typically employs a phosphonate ester, such as triethyl phosphonoacetate, which is deprotonated with a base to form the nucleophilic carbanion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or lithium bromide/triethylamine (LiBr/Et3N). The use of LiBr/Et3N can often improve the (E)-selectivity.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction [10]

-

Carbanion Generation: To a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise under an inert atmosphere. Stir the mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of N-Boc-2-aminoacetaldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract with ethyl acetate (3 x volumes).

-